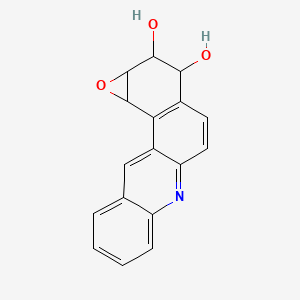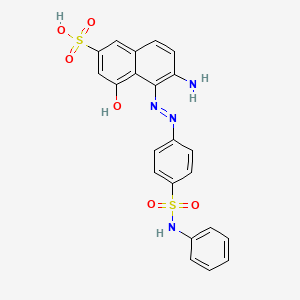
6-Amino-5-((4-anilinosulfonylphenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 265-257-5, also known as Hydrotreated Light Distillate (Petroleum), is a complex mixture of hydrocarbons obtained by treating a petroleum fraction with hydrogen in the presence of a catalyst. This process removes sulfur and other impurities, resulting in a cleaner and more stable product. The compound is widely used in various industrial applications due to its favorable properties, such as low sulfur content and high stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrotreated Light Distillate (Petroleum) is produced through a process called hydrotreating. This involves treating a petroleum fraction with hydrogen gas in the presence of a catalyst, typically a metal such as nickel, cobalt, or molybdenum. The reaction conditions include high temperatures (300-400°C) and high pressures (30-130 atmospheres). The hydrogen reacts with sulfur, nitrogen, and oxygen compounds in the petroleum fraction, converting them into hydrogen sulfide, ammonia, and water, respectively. These by-products are then removed, resulting in a cleaner hydrocarbon mixture.
Industrial Production Methods
In industrial settings, hydrotreating is carried out in large reactors where the petroleum fraction is mixed with hydrogen and passed over a fixed bed of catalyst. The process is continuous, with the treated product being separated from the by-products and unreacted hydrogen. The catalyst bed is periodically regenerated to remove any accumulated impurities and maintain its activity.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrotreated Light Distillate (Petroleum) primarily undergoes reactions typical of hydrocarbons, such as combustion, oxidation, and substitution reactions.
Combustion: When burned in the presence of oxygen, it produces carbon dioxide, water, and heat.
Oxidation: In the presence of oxygen and a catalyst, it can form various oxygenated compounds.
Substitution: It can undergo halogenation reactions where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Oxidation: Requires oxygen and a catalyst, such as platinum or palladium.
Substitution: Requires halogens (chlorine, bromine) and may require a catalyst or ultraviolet light.
Major Products Formed
Combustion: Carbon dioxide and water.
Oxidation: Alcohols, aldehydes, ketones, and carboxylic acids.
Substitution: Halogenated hydrocarbons.
Applications De Recherche Scientifique
Hydrotreated Light Distillate (Petroleum) is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In the preparation of biological samples and as a component in certain biochemical assays.
Medicine: As a carrier solvent in pharmaceutical formulations.
Industry: In the production of lubricants, fuels, and other petrochemical products.
Mécanisme D'action
The primary mechanism of action for Hydrotreated Light Distillate (Petroleum) is its ability to dissolve and carry other substances. In chemical reactions, it acts as a solvent, facilitating the interaction between reactants. In biological systems, it can penetrate cell membranes and deliver active compounds to their targets. The molecular targets and pathways involved depend on the specific application and the compounds being delivered.
Comparaison Avec Des Composés Similaires
Hydrotreated Light Distillate (Petroleum) can be compared to other hydrotreated petroleum fractions, such as Hydrotreated Heavy Distillate (Petroleum) and Hydrotreated Middle Distillate (Petroleum).
Hydrotreated Heavy Distillate (Petroleum): Contains higher molecular weight hydrocarbons and is used in the production of heavier fuels and lubricants.
Hydrotreated Middle Distillate (Petroleum): Contains hydrocarbons of intermediate molecular weight and is used in the production of diesel fuel and heating oil.
Hydrotreated Light Distillate (Petroleum) is unique due to its lower molecular weight, making it more suitable for applications requiring lighter hydrocarbons, such as solvents and carrier fluids.
Similar Compounds
- Hydrotreated Heavy Distillate (Petroleum)
- Hydrotreated Middle Distillate (Petroleum)
- Hydrotreated Naphtha (Petroleum)
- Hydrotreated Kerosene (Petroleum)
Propriétés
Numéro CAS |
64863-81-6 |
|---|---|
Formule moléculaire |
C22H18N4O6S2 |
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
6-amino-4-hydroxy-5-[[4-(phenylsulfamoyl)phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C22H18N4O6S2/c23-19-11-6-14-12-18(34(30,31)32)13-20(27)21(14)22(19)25-24-15-7-9-17(10-8-15)33(28,29)26-16-4-2-1-3-5-16/h1-13,26-27H,23H2,(H,30,31,32) |
Clé InChI |
XPOZNKGQILTOKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


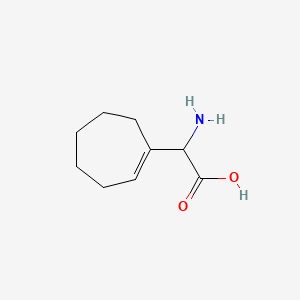
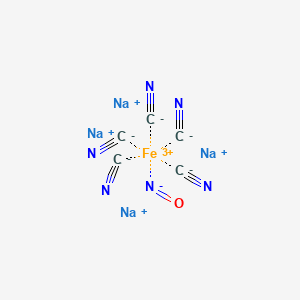

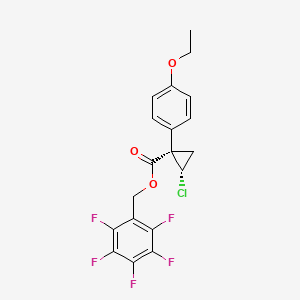
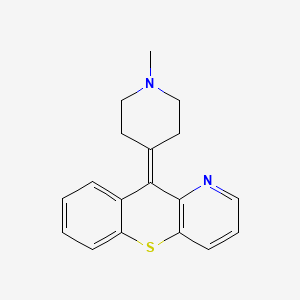
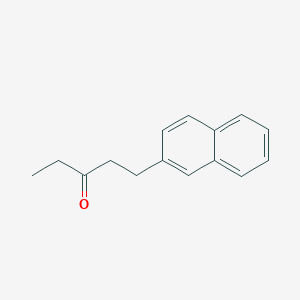
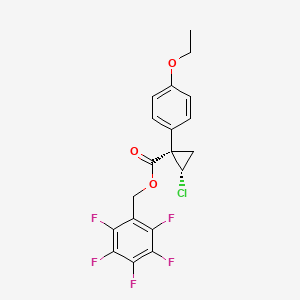

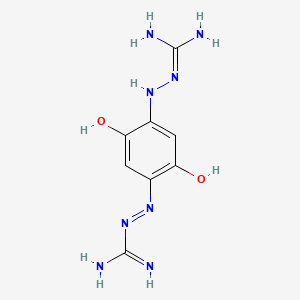
![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798494.png)


![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798507.png)
